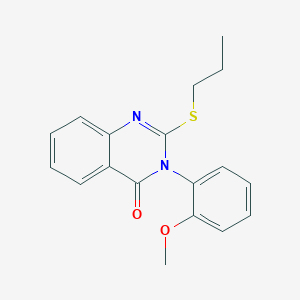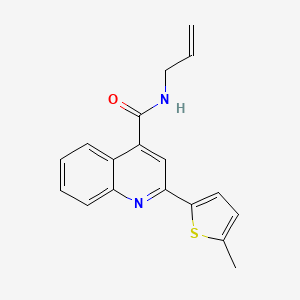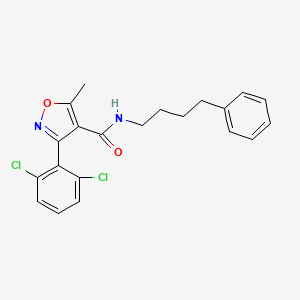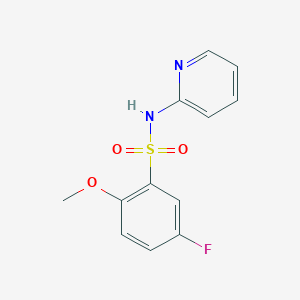
3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone
Übersicht
Beschreibung
3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone, also known as PD153035, is a synthetic small molecule that belongs to the quinazoline family. It was first synthesized in 1991 by Pfizer, Inc. as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Since then, PD153035 has been extensively studied for its potential applications in cancer research and therapy.
Wirkmechanismus
3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone acts as a reversible and competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase. By binding to the catalytic domain of EGFR, 3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone prevents the phosphorylation of downstream signaling molecules and inhibits the activation of several cellular pathways involved in cell proliferation, survival, and migration.
Biochemical and physiological effects:
3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting EGFR signaling. It also inhibits angiogenesis, the process by which new blood vessels are formed, by blocking the activation of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). In addition, 3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone has been reported to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone is a highly specific inhibitor of EGFR tyrosine kinase, making it a valuable tool compound for studying the role of EGFR in cancer biology. However, its potency and selectivity can vary depending on the cell type and experimental conditions used. In addition, 3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone has poor solubility in aqueous solutions, which can limit its use in certain assays.
Zukünftige Richtungen
1. Development of novel EGFR inhibitors with improved potency, selectivity, and pharmacokinetic properties.
2. Investigation of the role of EGFR signaling in cancer stem cells and tumor microenvironment.
3. Identification of biomarkers for predicting the response to EGFR-targeted therapies.
4. Combination of EGFR inhibitors with other targeted therapies or immunotherapies for synergistic effects.
5. Exploration of the potential applications of EGFR inhibitors in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone has been widely used in cancer research as a tool compound to study the role of EGFR in cancer progression and to develop novel EGFR-targeted therapies. It has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines, including breast cancer, lung cancer, and glioma. 3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone has also been used to investigate the molecular mechanisms underlying EGFR signaling and its downstream pathways.
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-2-propylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-12-23-18-19-14-9-5-4-8-13(14)17(21)20(18)15-10-6-7-11-16(15)22-2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLRPBRSILYJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-2-(propylsulfanyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,5-dichlorophenoxy)acetyl]-3-methylpiperidine](/img/structure/B4674811.png)
![3-allyl-5-{5-chloro-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4674822.png)

![2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B4674828.png)
![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4674831.png)
![3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B4674833.png)
![N-{1-{[(4-chlorophenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4674843.png)
![N-[4-(aminocarbonyl)phenyl]-3,4-difluorobenzamide](/img/structure/B4674850.png)

![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B4674872.png)

![(4-methoxy-2-methylphenyl){1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4674887.png)
![5-methyl-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4674889.png)